Mycmi-6
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Overview
Description
Preparation Methods
The synthesis of MYCMI-6 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced with high purity and specific conditions to ensure its effectiveness .
Chemical Reactions Analysis
MYCMI-6 primarily undergoes interactions that inhibit the MYC:MAX protein interaction. It does not significantly affect MYC protein levels but selectively binds to the MYC bHLHZip domain with a dissociation constant (Kd) of 1.6 micromolar . The compound’s primary action is to block MYC-driven transcription, which is crucial for its role in inhibiting tumor growth .
Scientific Research Applications
MYCMI-6 has several scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis in tumor tissues . The compound is also used to study the MYC:MAX interaction and its role in various cancers, making it a valuable tool for understanding and potentially treating MYC-driven cancers .
Mechanism of Action
MYCMI-6 exerts its effects by selectively binding to the MYC bHLHZip domain, thereby inhibiting the interaction between MYC and MAX proteins . This inhibition blocks MYC-driven transcription, which is essential for the proliferation and survival of MYC-dependent tumor cells . The compound’s ability to induce apoptosis in tumor cells further contributes to its effectiveness as a cancer research tool .
Comparison with Similar Compounds
MYCMI-6 is unique in its high selectivity and potency in inhibiting the MYC:MAX interaction. Similar compounds include MYCMI-11 (NSC11656) and MYCMI-14 (NSC49689), which also target the MYC:MAX interaction but may differ in their potency and selectivity . This compound stands out due to its strong inhibition of MYC-driven transcription and its ability to induce apoptosis in tumor cells without affecting normal cells .
Properties
IUPAC Name |
3-[(9-amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c1-2-28-12-4-6-15-14(10-12)19(22)13-5-3-11(9-17(13)24-15)26-27-16-7-8-18(21)25-20(16)23/h3-10H,2H2,1H3,(H2,22,24)(H4,21,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWGRUNKGVWOTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N=NC4=C(N=C(C=C4)N)N)N=C2C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.